molecular formula C11H7NO2 B12026314 Benzofuro[3,2-c]pyridin-1(2h)-one CAS No. 26956-45-6

Benzofuro[3,2-c]pyridin-1(2h)-one

Cat. No.: B12026314
CAS No.: 26956-45-6
M. Wt: 185.18 g/mol
InChI Key: FKJHCAUIXAAMCN-UHFFFAOYSA-N
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Description

Benzofuro[3,2-c]pyridin-1(2H)-one is a heterocyclic compound that features a fused benzofuran and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[3,2-c]pyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of benzo[b]-2-furyl acetone, followed by cyclization to form the desired benzofuro[3,2-c]pyridine structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Benzofuro[3,2-c]pyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Benzofuro[3,2-c]pyridin-1(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzofuro[3,2-c]pyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benzofuro[3,2-c]pyridin-1(2H)-one stands out due to its specific ring structure, which imparts unique chemical and physical properties.

Biological Activity

Benzofuro[3,2-c]pyridin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structural Overview

This compound features a fused benzofuran and pyridine ring system, which is known for its potential pharmacological properties. The unique structural characteristics of this compound contribute to its interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For example, a study reported that certain derivatives exhibited significant antileukemia activity against MV-4-11 cells with IC50 values as low as 0.12 μM. The presence of hydroxyl groups at specific positions on the benzofuran ring was found to enhance this activity considerably .

CompoundActivity TypeIC50 (μM)Notes
2eAntileukemia0.12Hydroxyl group at C5 position
2qAntileukemia0.24Hydroxyl group at C8 position
2dAntileukemia>1.0Cl substitution decreased activity

Anti-inflammatory Effects

Research indicates that this compound derivatives possess notable anti-inflammatory properties. One derivative was shown to reduce levels of pro-inflammatory cytokines such as TNF and IL-1 by up to 98% in vitro. This suggests a potential therapeutic role in managing chronic inflammatory diseases .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains and fungi. Studies have indicated that certain metal complexes of benzofuro[3,2-c]pyridine derivatives exhibit effective antibacterial activity, highlighting their potential use in developing new antimicrobial agents .

Mechanistic Insights

The biological activities of this compound are often attributed to its ability to interact with multiple biological pathways:

  • Topoisomerase Inhibition : Some derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair.
  • Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cell lines are believed to stem from the induction of apoptosis and cell cycle arrest mechanisms.

Case Studies

  • Antileukemic Activity : A series of synthesized benzofuro[3,2-c]pyridine derivatives were evaluated for their antileukemic properties. Compound 2e was particularly effective, demonstrating a high selectivity index when tested against peripheral blood mononuclear cells (PBMCs) compared to MV-4-11 cells.
  • Anti-inflammatory Evaluation : In a separate study, a derivative was tested for its ability to modulate inflammatory responses in macrophages. The results indicated a significant reduction in NF-κB activity, suggesting its potential as an anti-inflammatory agent.

Properties

CAS No.

26956-45-6

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

2H-[1]benzofuro[3,2-c]pyridin-1-one

InChI

InChI=1S/C11H7NO2/c13-11-10-7-3-1-2-4-8(7)14-9(10)5-6-12-11/h1-6H,(H,12,13)

InChI Key

FKJHCAUIXAAMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CNC3=O

Origin of Product

United States

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